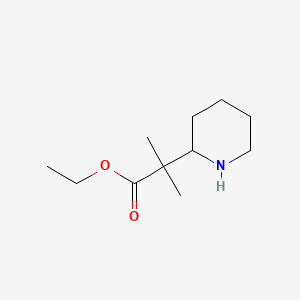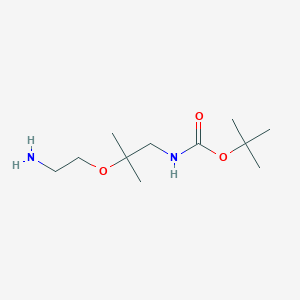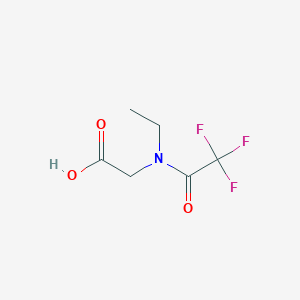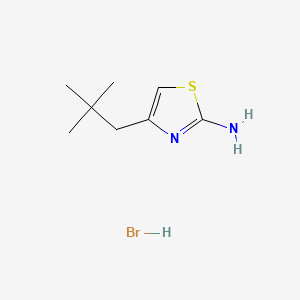
4-(2,2-Dimethylpropyl)-1,3-thiazol-2-amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Dimethylpropyl)-1,3-thiazol-2-amine hydrobromide is an organic compound that features a thiazole ring substituted with a 2,2-dimethylpropyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropyl)-1,3-thiazol-2-amine hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2-Dimethylpropyl)-1,3-thiazol-2-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2,2-Dimethylpropyl)-1,3-thiazol-2-amine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 4-(2,2-Dimethylpropyl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,2-Dimethylpropyl)-1,3-thiazole: Lacks the amine group, which may reduce its biological activity.
2-Amino-4-(2,2-dimethylpropyl)thiazole: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
4-(2,2-Dimethylpropyl)-1,3-thiazol-2-amine hydrobromide is unique due to the presence of both the thiazole ring and the amine group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .
Eigenschaften
Molekularformel |
C8H15BrN2S |
|---|---|
Molekulargewicht |
251.19 g/mol |
IUPAC-Name |
4-(2,2-dimethylpropyl)-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C8H14N2S.BrH/c1-8(2,3)4-6-5-11-7(9)10-6;/h5H,4H2,1-3H3,(H2,9,10);1H |
InChI-Schlüssel |
XNUFRDLPXKCLJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1=CSC(=N1)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate](/img/structure/B13497773.png)
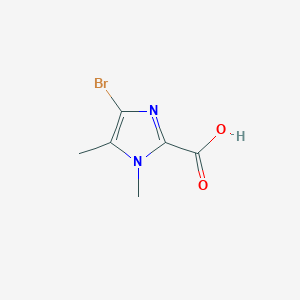
![2-[Ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate](/img/structure/B13497775.png)
![1-Phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13497776.png)
![2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13497784.png)
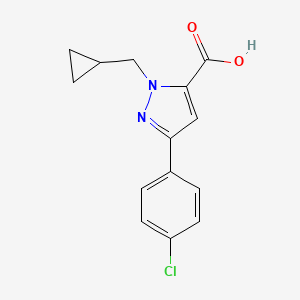
![6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13497799.png)
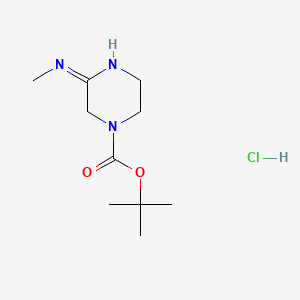
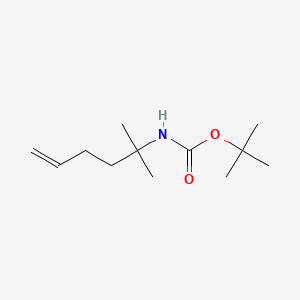
![[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride](/img/structure/B13497808.png)

